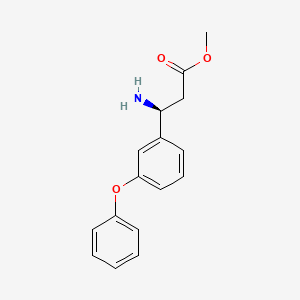

Benzenepropanoicacid,-amino-3-phenoxy-,methylester,(S)-

CAS No.: 460039-77-4

Cat. No.: VC16558317

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 460039-77-4 |

|---|---|

| Molecular Formula | C16H17NO3 |

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate |

| Standard InChI | InChI=1S/C16H17NO3/c1-19-16(18)11-15(17)12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-10,15H,11,17H2,1H3/t15-/m0/s1 |

| Standard InChI Key | IFZLRWILMORZCV-HNNXBMFYSA-N |

| Isomeric SMILES | COC(=O)C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)N |

| Canonical SMILES | COC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N |

Introduction

Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- is a structurally complex organic compound belonging to the class of amino acid derivatives. It features a combination of aromatic and aliphatic components, including a benzene ring, a propanoic acid moiety, an amino group, and a methyl ester functional group. This compound is primarily utilized in scientific research due to its biochemical relevance and structural similarity to naturally occurring metabolites.

Key Structural Features:

-

The compound contains a chiral center at the amino group, making it stereochemically significant with the (S)-configuration.

-

It is an ester derivative of an amino acid, which contributes to its biochemical activity.

Synthesis

Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- can be synthesized through various methods involving esterification reactions:

-

Esterification of Amino Acids: The reaction typically involves the use of methanol or other alcohols in the presence of acidic or catalytic conditions.

-

Chemical Modifications: Starting from precursor compounds like phenoxy-substituted benzene derivatives and amino acids, the synthesis involves stepwise addition and protection-deprotection strategies to ensure stereochemical integrity.

The synthetic route allows for precise control over the stereochemistry to yield the (S)-isomer.

Applications in Research

This compound is widely used in biochemical and pharmaceutical research due to its structural resemblance to biologically active molecules:

-

Substrate in Biochemical Pathways: It serves as a model compound for studying enzyme-substrate interactions.

-

Biological Activity Studies: Its structural similarity to natural metabolites makes it relevant for exploring potential pharmacological properties.

-

Chemical Reaction Studies: The compound participates in various reactions that provide insights into thermodynamic properties such as enthalpy changes.

Analytical Characterization

To confirm its structure and purity, advanced analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR):

-

Proton () and Carbon () NMR spectra provide detailed insights into the molecular structure.

-

-

Mass Spectrometry (MS):

-

Used for determining molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

These methods ensure accurate characterization for use in research.

Biological Activity

Studies have indicated that compounds like Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester exhibit significant biological activity due to their resemblance to natural amino acids:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume